molecular formula C24H22N2O5S B2593616 Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 920466-99-5

Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2593616
CAS No.: 920466-99-5
M. Wt: 450.51
InChI Key: KIGRVJBBOCUNMO-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetracyclic heterocyclic compound featuring a thienopyridine core fused with a tetrahydrothieno ring. Key structural motifs include:

  • 6-Acetyl group: Enhances lipophilicity and influences conformational stability.
  • 4-Phenoxybenzamido substituent: A bulky aromatic group that likely modulates receptor binding or enzymatic interactions.
  • Methyl ester: Improves solubility and bioavailability.

Properties

IUPAC Name

methyl 6-acetyl-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-15(27)26-13-12-19-20(14-26)32-23(21(19)24(29)30-2)25-22(28)16-8-10-18(11-9-16)31-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGRVJBBOCUNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenoxybenzamido Group: This step involves the reaction of the thieno[2,3-c]pyridine derivative with 4-phenoxybenzoyl chloride in the presence of a base to form the phenoxybenzamido derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thieno[2,3-c]pyridine ring or the phenoxybenzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :
  • Electron-Withdrawing Groups (e.g., perfluoro in ): Enhance antitubercular potency by stabilizing the molecule against enzymatic degradation.
  • Aromatic vs. Aliphatic Substituents: Bulky aromatic groups (e.g., 4-phenoxybenzamido) may improve target specificity compared to aliphatic chains (e.g., ethyl in ).
  • Amino vs. Acetyl Groups: Amino-substituted analogs (e.g., ) show receptor modulation, while acetylated derivatives (e.g., target compound) may prioritize metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Molecular Formula NMR Shifts (δ, ppm)
Target Compound N/A C₂₅H₂₃N₃O₅S N/A
3e 90–91 C₂₀H₂₄N₂O₆S 1H-NMR: 2.06 (s, CH₃), 9.61 (s, NH).
4a N/A C₁₇H₂₀N₂O₂S 1H-NMR: 3.66 (s, NH₂), 8.51 (d, pyridyl H).
11a 243–246 C₂₀H₁₀N₄O₃S 1H-NMR: 7.94 (s, =CH), IR: 2,219 cm⁻¹ (CN).
Key Observations :
  • Melting Points : Higher melting points (e.g., 243–246°C for 11a ) correlate with increased crystallinity due to rigid substituents.
  • Spectroscopic Signatures : Acetyl groups (e.g., 3e ) produce distinct carbonyl peaks (~168–170 ppm in 13C-NMR), while Schiff bases (e.g., ) show characteristic imine (~160 ppm) and hydroxyl signals.
Key Observations :
  • Gewald Reaction: Widely used for 2-aminothiophene-3-carboxylate derivatives, enabling modular substituent incorporation .
  • Yield Optimization: Bulky substituents (e.g., 4-phenoxybenzamido) may reduce yields due to steric hindrance during amide coupling.

Mechanistic and Functional Insights

  • Antitubulin Agents : Analogs like 3e inhibit microtubule assembly by binding to the colchicine site, suggesting the target compound may share this mechanism.
  • Receptor Modulation: Amino-substituted analogs (e.g., ) enhance adenosine A1 receptor binding via allosteric effects, whereas acetylated derivatives likely lack this activity.

Biological Activity

Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O3SC_{18}H_{20}N_2O_3S with a molecular weight of approximately 344.43 g/mol. The structure features a thieno[2,3-c]pyridine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC18H20N2O3SC_{18}H_{20}N_2O_3S
Molecular Weight344.43 g/mol
CAS Number1256813-70-3

Anticancer Activity

Recent studies have indicated that tetrahydrothieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.

Case Study:
In vitro assays showed that this compound significantly reduced the viability of MCF-7 breast cancer cells at concentrations as low as 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through caspase activation and increase in reactive oxygen species (ROS) levels.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that tetrahydrothieno derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Research Findings:
In a controlled study using LPS-stimulated RAW264.7 macrophages, treatment with this compound resulted in a significant decrease in nitric oxide (NO) production and downregulation of COX-2 expression.

The proposed mechanisms through which this compound exerts its biological activities include:

  • Inhibition of Kinases: It may inhibit specific kinases involved in cell proliferation and survival.
  • Modulation of Gene Expression: The compound may alter the expression levels of genes associated with apoptosis and inflammation.
  • Antioxidant Properties: By increasing ROS levels selectively in cancer cells while protecting normal cells from oxidative stress.

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